molecular formula C8H6FN3O5 B8209011 N-(4-fluoro-2,6-dinitrophenyl)acetamide

N-(4-fluoro-2,6-dinitrophenyl)acetamide

Cat. No.: B8209011
M. Wt: 243.15 g/mol
InChI Key: LRJBBIRVQSXOIQ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2,6-dinitrophenyl)acetamide (CAS 500779-05-5) is a high-purity chemical compound offered for research and development purposes. This nitrophenol derivative is characterized by its molecular formula of C 8 H 6 FN 3 O 5 and a molecular weight of 243.15 g/mol . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. As a multifunctional synthetic intermediate, this compound integrates a protected acetamide group with a fluorinated and nitrated aromatic ring system. The presence of strong electron-withdrawing nitro groups adjacent to the fluorine and acetamide substituents makes this molecule a valuable scaffold in organic synthesis and materials science research. Its structural features are particularly relevant for investigating structure-activity relationships and for use in the synthesis of more complex molecules. Researchers can utilize this compound in the development of novel chemical entities, as a building block in supramolecular chemistry, or as a precursor in pharmaceutical research. Please note that the product requires cold-chain transportation to ensure stability and is intended for use by qualified researchers with appropriate laboratory safety protocols .

Properties

IUPAC Name

N-(4-fluoro-2,6-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O5/c1-4(13)10-8-6(11(14)15)2-5(9)3-7(8)12(16)17/h2-3H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJBBIRVQSXOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide followed by the introduction of the acetamide group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also include purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluoro-2,6-dinitrophenyl)acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-fluoro-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

a. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structure : Features a pyrimidine-sulfanyl group and a methylpyridinyl substituent.
  • Methyl groups on the pyrimidine and pyridine rings increase steric bulk and lipophilicity compared to the nitro/fluoro-substituted phenyl ring in the target compound.
  • Synthesis : Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide . This contrasts with the likely nitration/fluorination steps required for the target compound.
  • Applications : Highlighted as a medical intermediate, suggesting utility in drug discovery for bioactive molecules .

b. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ()

  • Structure : Contains three chlorine atoms on two phenyl rings.
  • The dichlorophenyl group mimics structural motifs in NSAIDs like Diclofenac, indicating anti-inflammatory applications .
  • Applications : Used as a reference standard for Diclofenac impurities, underscoring its relevance in pharmaceutical quality control .

c. N-Acetyl-N-(4-methylphenyl)acetamide ()

  • Structure : Features acetyl and methyl groups on the phenyl ring.
  • Key Differences :
    • Methyl and acetyl substituents are electron-donating, reducing electrophilicity compared to nitro/fluoro groups.
    • Simpler substitution patterns may enhance synthetic accessibility but limit functional diversity.
  • Applications : Serves as a model compound for studying substituent effects on acetamide hydrolysis or N-acetylation reactions .
Comparative Data Table
Property N-(4-Fluoro-2,6-dinitrophenyl)acetamide (Target) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide N-Acetyl-N-(4-methylphenyl)acetamide
Molecular Weight (g/mol) Not Provided ~348.4 (Calculated) 314.59 ~205.2 (Calculated)
Key Substituents –F, –NO₂ (×2) Pyrimidine-sulfanyl, methylpyridinyl –Cl (×3) –CH₃, –COCH₃
Electronic Effects Strong electron-withdrawing Mixed (heterocyclic π-effects, methyl donating) Moderate electron-withdrawing Electron-donating
Applications Hypothesized intermediate Medical intermediate Diclofenac impurity standard Reaction mechanism studies
Functional Group Impact on Bioactivity
  • Nitro Groups: In the target compound, nitro groups may enhance binding to nitroreductase enzymes or confer antimicrobial activity, as seen in nitrofuran antibiotics.
  • Fluorine : Improves metabolic stability and membrane permeability relative to chlorine, which is bulkier and more prone to forming toxic metabolites .
  • Heterocycles : Pyrimidine and pyridine rings () enable hydrogen bonding and target specificity, whereas purely aromatic systems () prioritize hydrophobic interactions .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluoro-2,6-dinitrophenyl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves nitration and acetylation steps.

Nitration : Introduce nitro groups to the fluorophenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous conditions, using pyridine as a catalyst to neutralize HCl byproducts.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve ≥95% purity .
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C65–7590%
AcetylationAcCl, pyridine, RT80–8595%

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ 168–170 ppm). Compare with computed spectra (e.g., PubChem data) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and confirm nitro/fluoro positions, as demonstrated for analogous chloroacetamides .
  • IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and amide (1650 cm⁻¹) groups.

Q. What purification strategies are effective for removing nitro-group byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar nitro byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity for biological assays .

Advanced Research Questions

Q. How do computational studies predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Map electrostatic potential surfaces, identifying electron-deficient regions (nitro/fluoro influence) .
  • Predict regioselectivity in further substitutions (e.g., meta to nitro groups).
  • Compare with experimental results (e.g., sulfonation or halogenation attempts) .

Q. What mechanistic pathways explain the compound’s potential as a protease inhibitor?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target enzymes (e.g., HIV-1 protease) using AutoDock Vina. The nitro groups may form hydrogen bonds with catalytic residues .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorogenic assays. Resolve contradictions in bioactivity data by testing under varied pH/temperature conditions .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., NCI Developmental Therapeutics Program) to identify confounding variables (e.g., cell line specificity).
  • Dose-Response Curves : Use the Mosmann assay (MTT protocol) to standardize IC₅₀ measurements across labs .

Q. What environmental toxicity risks are associated with this compound?

  • Methodological Answer :
  • OECD Guidelines : Conduct chronic aquatic toxicity tests (e.g., Daphnia magna) to classify under GHS H413 (chronic aquatic hazard) .
  • Degradation Studies : Analyze photolytic breakdown products via LC-MS to assess persistence.

Q. How do structural modifications (e.g., replacing fluorine) alter bioactivity?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs (e.g., Cl or CH₃ substituents) and compare IC₅₀ values in anticancer assays. Fluorine’s electronegativity may enhance membrane permeability .
  • Data Table :
AnalogSubstituentIC₅₀ (μM)
Parent4-F, 2,6-NO₂12.3
Analog 14-Cl, 2,6-NO₂18.7
Analog 24-CH₃, 2,6-NO₂>50

Q. What advanced spectroscopic techniques can elucidate its solid-state behavior?

  • Methodological Answer :
  • Solid-State NMR : Probe crystal packing and hydrogen-bonding networks.
  • Raman Spectroscopy : Detect nitro-group symmetry changes under thermal stress .

Q. How can this compound be leveraged in materials science (e.g., as a ligand)?

  • Methodological Answer :
  • Coordination Chemistry : Screen for metal-complex formation (e.g., Cu²⁺ or Fe³⁺) using UV-Vis titration. Nitro groups may act as weak-field ligands .

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